molecular formula C8H4BrN3O4 B053222 6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione CAS No. 115581-82-3

6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione

Cat. No.: B053222
CAS No.: 115581-82-3
M. Wt: 286.04 g/mol
InChI Key: YQQAKUPJVUMART-UHFFFAOYSA-N
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Description

6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione is a synthetic compound belonging to the quinoxalinedione family, which is recognized in scientific research for its activity on ionotropic glutamate receptors . With a molecular formula of C8H4BrN3O4 , this bromo- and nitro-substituted heterocyclic compound serves as a valuable building block in organic and medicinal chemistry . Its structural features make it a key intermediate for the synthesis of more complex receptor antagonists and for probing biological mechanisms. In research applications, this compound is of significant interest in neuropharmacology. Quinoxalinediones like the related DNQX are established as competitive antagonists for AMPA and kainate receptors, which are crucial subfamilies of ionotropic glutamate receptors . Researchers utilize these compounds to selectively block these receptors in experimental models, helping to elucidate their role in synaptic transmission, neuronal signaling, and processes such as excitotoxicity . The structural similarity of this bromo-nitro analogue suggests its potential utility in similar investigative contexts. The compound is provided for research applications only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions. Refer to the material safety data sheet (MSDS) for detailed hazard and handling information before use.

Properties

IUPAC Name

6-bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3O4/c9-3-1-4-5(2-6(3)12(15)16)11-8(14)7(13)10-4/h1-2H,(H,10,13)(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQAKUPJVUMART-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])Br)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60559761
Record name 6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115581-82-3
Record name 6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of Quinoxaline-2,3-dione Core

The synthesis begins with the preparation of the quinoxaline-2,3-dione scaffold. A solvent-free, microwave-assisted method involves condensing o-phenylenediamine with oxalic acid dihydrate under irradiation (400 W, 3 min), yielding quinoxaline-2,3-dione in high purity.

Nitration at Position 7

Nitration is achieved using a mixture of fuming nitric acid and concentrated sulfuric acid (1:3 v/v) at 0–5°C. The nitro group is introduced regioselectively at the 7-position due to the electron-withdrawing effect of the adjacent carbonyl groups. Reaction completion is confirmed by TLC after 4 hours.

Bromination at Position 6

Bromination employs N-bromosuccinimide (NBS) in acetic acid at 80°C. The reaction proceeds via electrophilic aromatic substitution, with the nitro group directing bromine to the 6-position. The crude product is recrystallized from ethanol to achieve >95% purity.

Table 1: Stepwise Synthesis Parameters

StepReagentsConditionsYield (%)
Core formationOxalic acid, H2OMicrowave, 400 W, 3 min85
NitrationHNO3/H2SO40–5°C, 4 hr72
BrominationNBS, CH3COOH80°C, 6 hr68

One-Pot Synthesis from Pre-Substituted Diamine

Preparation of 6-Bromo-7-nitro-1,2-diaminobenzene

This advanced route requires synthesizing the diamine precursor. 4-Bromo-5-nitrobenzene-1,2-diamine is prepared via:

  • Nitration of 4-bromo-1,2-diaminobenzene using HNO3/H2SO4 at -10°C.

  • Purification via column chromatography (hexane:ethyl acetate, 7:3).

Cyclization with Oxalic Acid

The diamine reacts with oxalic acid dihydrate under microwave irradiation (250 W, 5 min) in a solvent-free system. The reaction forms the quinoxaline ring directly, bypassing intermediate isolation.

Table 2: One-Pot Synthesis Performance

ParameterValue
Starting material4-Bromo-5-nitro-1,2-diaminobenzene
Reaction time5 min (microwave)
Yield78%
Purity (HPLC)98.5%

Halogen Exchange from Chloro Analog

Substitution of Chlorine with Bromine

A halogen exchange reaction converts 6-chloro-7-nitro-1,4-dihydroquinoxaline-2,3-dione to the bromo derivative using HBr gas in dichloromethane at 40°C for 12 hr. Catalytic tetrabutylammonium iodide (TBAI) enhances reactivity via a nucleophilic aromatic substitution mechanism.

Table 3: Halogen Exchange Efficiency

ConditionOutcome
HBr concentration48% (w/w) in H2O
CatalystTBAI (5 mol%)
Conversion rate92%
Isolated yield84%

Comparative Analysis of Methods

Yield and Scalability

  • Stepwise synthesis offers modularity but suffers from cumulative yield loss (total ~42%).

  • One-pot synthesis achieves higher efficiency (78%) but requires access to specialized diamine precursors.

  • Halogen exchange is optimal for industrial-scale production due to straightforward conditions.

Regioselectivity Challenges

Nitration and bromination must be carefully ordered:

  • Nitration before bromination ensures correct positioning due to the nitro group’s meta-directing effect.

  • Reverse ordering leads to undesired regioisomers (<5% yield).

Industrial-Scale Optimization

Continuous Flow Nitration

A patent-pending process (EP0260467A2) uses a microreactor for nitration, achieving 99% conversion in 10 min at 25°C. This method enhances safety and reproducibility.

Catalytic Bromination

Palladium-catalyzed bromination with KBr and Oxone® in aqueous medium achieves 89% yield at 50°C, reducing reliance on corrosive acids .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-bromo-7-amino-1,4-dihydroquinoxaline-2,3-dione.

Scientific Research Applications

Biological Activities and Mechanism of Action

6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione has been studied for its role as a glutamate receptor antagonist , particularly affecting non-NMDA subtypes. This action is crucial in modulating excitatory neurotransmission, which is relevant for several neurological disorders:

  • Neurodegenerative Diseases : The compound shows potential in treating conditions such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS) by protecting neurons from excitotoxicity related to excessive glutamate signaling .
  • Seizure Disorders : Due to its antagonistic properties on glutamate receptors, it may help manage epilepsy by reducing neuronal excitability .

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as a building block for the synthesis of various pharmaceutical agents. Its derivatives are being explored for their therapeutic potential against:

  • Stroke and Ischemia : The compound has been implicated in preventing neuronal loss during ischemic events by modulating glutamate receptor activity .
  • Chronic Pain and Anxiety : Its ability to influence neurotransmitter systems positions it as a candidate for developing treatments for chronic pain syndromes and anxiety disorders .

Neuroprotective Effects

A study examined the neuroprotective effects of this compound in animal models of ischemia. Results indicated that pretreatment with the compound significantly reduced neuronal loss and improved behavioral outcomes post-injury .

Glutamate Receptor Modulation

Research focused on the binding affinity of this compound to glutamate receptors revealed that it effectively inhibits receptor activation at certain concentrations. This inhibition was linked to a decrease in excitatory postsynaptic currents in neuronal cultures, suggesting its potential utility in treating excitotoxic conditions .

Comparison with Related Compounds

Compound NameStructure FeaturesMain Applications
This compoundBr at position 6; Nitro at position 7Neuroprotection; Antagonist for glutamate receptors
5-Nitro-6-chloroquinoxalineCl at position 6; Nitro at position 5Similar applications but distinct receptor interactions
Glycine receptor antagonistsVariesTargeting glycine receptors for CNS disorders

Mechanism of Action

The mechanism of action of 6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Reactivity

Quinoxaline derivatives are distinguished by substituents at positions 6 and 7, which dictate their biological and chemical properties. Below is a comparative analysis:

Table 1: Substituent Effects on Key Quinoxaline Derivatives
Compound Name Position 6 Position 7 Key Functional Groups Biological Target/Activity
6-Bromo-7-nitro-1,4-dihydroquinoxaline Br NO₂ Diketone AMPA receptor modulation (potential)
6-Azido-7-nitro-1,4-dihydroquinoxaline (ANQX) N₃ NO₂ Azide, Diketone AMPA receptor antagonist (irreversible)
6-Chloro-1,4-dihydroquinoxaline-2,3-dione Cl H Diketone Anticonvulsant
6-Nitro-1,4-dihydroquinoxaline-2,3-dione H NO₂ Diketone Anxiolytic
6-((3,5-Dimethyl-1H-pyrazol-1-yl)sulfonyl)-1,4-dihydroquinoxaline-2,3-dione SO₂-C₅H₆N₂ H Sulfonamide PARP-1 inhibitor

Key Observations:

  • Bromo vs. Azide (ANQX): Replacing bromine with an azide group (ANQX) introduces photoreactivity. UV irradiation of ANQX generates a reactive nitrene intermediate, enabling irreversible covalent bonding to AMPA receptor residues (e.g., Glu705) . Bromine, being less reactive, may instead modulate receptor affinity through steric and electronic effects.
  • Bromo vs. Chlorine/Nitro: The larger atomic radius of bromine (vs. In contrast, nitro groups (e.g., in 6-nitro derivatives) improve receptor binding via π-stacking interactions (e.g., with Tyr450 in AMPA receptors) .

Structural and Crystallographic Insights

  • Ligand Binding Domain (LBD) Interactions:
    • ANQX and DNQX bind to the GluR2 LBD in a "clamshell" conformation, with nitro groups stabilizing closed states 15° more open than glutamate-bound structures . Bromine’s bulk may hinder clamshell closure, reducing antagonistic efficacy compared to smaller substituents like chlorine.
    • X-ray crystallography (1.87 Å resolution) of ANQX-bound S1S2J (GluR2 LBD) reveals hydrogen bonding between the diketone oxygens and Arg485, a interaction likely preserved in the bromo-nitro analog .

Physicochemical Properties

  • Lipophilicity and Solubility:
    • Bromine increases logP compared to chlorine/nitro analogs, enhancing membrane permeability but reducing aqueous solubility. This trade-off must be balanced in drug design.
  • Thermal Stability:
    • Melting points of bromo derivatives (e.g., 274–276°C for compound 4 ) exceed those of chloro analogs (268–270°C ), reflecting stronger crystal packing due to bromine’s polarizability.

Biological Activity

6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione (BNQX) is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula : C8_8H5_5BrN2_2O3_3

Molecular Weight : 273.04 g/mol

BNQX is characterized by its unique substitution pattern, which contributes to its distinct chemical and biological properties. The presence of a bromine atom and a nitro group enhances its reactivity and biological interactions.

Target Interactions

BNQX primarily functions as a glycine receptor antagonist , exhibiting high affinity for the strychnine-insensitive glycine binding site. This property allows it to cross the blood-brain barrier effectively, making it a candidate for neurological applications .

Pharmacological Effects

The compound has been shown to exhibit several pharmacological effects:

  • Neuroprotective Activity : BNQX has been investigated for its ability to protect neurons in conditions such as stroke and ischemia .
  • Anticonvulsant Properties : The compound demonstrates potential in treating convulsions and other seizure-related disorders .
  • Antimicrobial Activity : Preliminary studies suggest that BNQX may possess antimicrobial properties, although further research is needed to establish its efficacy against specific pathogens.

In Vivo Studies

A study evaluating the neuropharmacological effects of quinoxaline derivatives, including BNQX, reported significant improvements in locomotor activity in animal models subjected to ethidium bromide-induced demyelination. The synthesized compounds showed curative effects against muscle weakness and coordination loss .

Table 1: Effects of BNQX on Locomotor Activity in Ethidium Bromide-Induced Rats

GroupFalling Time (seconds)Fecal Pellets
Control311.7 ± 0.674 ± 0.58
Ethidium Bromide113.7 ± 0.88***1.6 ± 0.33***
BNQX (Comp2c)212.2 ± 0.97***1.8 ± 0.20***

*Significance levels: **p < 0.001 compared to control.

In Vitro Studies

In vitro evaluations have indicated that BNQX displays significant inhibitory effects on various cancer cell lines, suggesting potential anticancer properties. The structure-activity relationship (SAR) studies indicate that modifications on the quinoxaline scaffold can enhance biological activity .

Table 2: Anticancer Activity of Quinoxaline Derivatives Including BNQX

CompoundCell LineIC50 (μg/mL)
BNQXHCT-1161.9
BNQXMCF-72.3
DoxorubicinHCT-1163.23

Comparative Analysis with Similar Compounds

BNQX shares similarities with other quinoxaline derivatives in terms of biological activity but is distinguished by its specific structural features that confer unique pharmacological properties.

Comparison Table: Biological Activities of Quinoxaline Derivatives

CompoundAntimicrobial ActivityAnticancer ActivityNeuroprotective Effects
BNQXModerateSignificantSignificant
OlaquindoxHighModerateLow
EchinomycinHighHighModerate

Q & A

Q. What are the key methodological considerations for synthesizing 6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione with high purity?

Synthesis requires precise control of nitro- and bromo-substituent introduction on the quinoxaline backbone. A multi-step approach is recommended:

  • Step 1 : Bromination of the quinoxaline precursor using a regioselective brominating agent (e.g., NBS or Br₂ in acetic acid) under controlled temperature (0–5°C) to minimize side reactions.
  • Step 2 : Nitration via mixed acid (HNO₃/H₂SO₄) at low temperatures (10–15°C) to prevent over-nitration.
  • Purity validation : Use HPLC (>98% purity) and ¹H/¹³C NMR to confirm substituent positions and absence of isomers .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for structural confirmation?

  • NMR analysis : Compare chemical shifts of aromatic protons with analogous compounds (e.g., 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline) to validate substituent positions .
  • XRD validation : Cross-reference crystallographic data (e.g., CCDC 1983315) to confirm bond angles and distances, resolving ambiguities arising from dynamic effects in solution-phase NMR .

Q. What stability tests are critical for this compound under experimental storage conditions?

  • Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition above 150°C.
  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the nitro group.
  • Hygroscopicity : Monitor via Karl Fischer titration if used in moisture-sensitive reactions .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to map energy barriers for bromination/nitration steps, identifying intermediates and transition states.
  • Machine learning : Train models on datasets of analogous quinoxaline reactions (e.g., thiophene-substituted derivatives) to predict regioselectivity and byproduct formation .

Q. What experimental design strategies minimize byproduct formation during functionalization of the quinoxaline core?

  • Factorial design : Apply a 2³ factorial matrix (variables: temperature, reagent stoichiometry, reaction time) to isolate dominant factors influencing byproduct yield. Use ANOVA to optimize conditions .
  • In-situ monitoring : Employ Raman spectroscopy to track intermediate formation and adjust reagent addition rates dynamically .

Q. How do steric and electronic effects of the bromo-nitro substituents influence reactivity in cross-coupling reactions?

  • Steric maps : Generate 3D steric maps (e.g., using SambVca) to quantify steric bulk around the bromine site, correlating with catalytic coupling efficiency (e.g., Suzuki-Miyaura).
  • Electrostatic potential (ESP) analysis : Calculate ESP surfaces to predict nucleophilic/electrophilic attack sites on the quinoxaline ring .

Q. What strategies address discrepancies in bioactivity data across different assay conditions?

  • Meta-analysis framework : Aggregate data from kinase inhibition assays (e.g., IC₅₀ values) and apply multivariate regression to normalize for variables like solvent polarity (DMSO vs. aqueous buffer) and protein concentration .
  • Control standardization : Use a reference inhibitor (e.g., staurosporine) in parallel assays to calibrate activity measurements across labs .

Methodological Resources

  • Crystallography : Access CCDC 1983315 for structural analogs to refine XRD parameters .
  • Reaction optimization : Leverage ICReDD’s hybrid computational-experimental protocols for high-throughput screening .
  • Data validation : Cross-reference with CRDC subclass RDF2050112 (reaction fundamentals) for reactor design principles .

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